molecular formula C12H15ClF2N2O B6461036 4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride CAS No. 2549021-30-7

4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride

Cat. No.: B6461036
CAS No.: 2549021-30-7
M. Wt: 276.71 g/mol
InChI Key: ILJVGCYSJZXLQS-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrrolidin-2-one core with an aminomethyl group and a difluorophenylmethyl substituent, making it a unique molecule with interesting properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidin-2-one core. This can be achieved through cyclization reactions of amino acids or their derivatives. The aminomethyl group is introduced via reductive amination, and the difluorophenylmethyl group is added through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like alkyl halides.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride can be utilized in the study of enzyme inhibitors or receptor ligands. Its interactions with biological targets can provide insights into molecular mechanisms.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 4-(Aminomethyl)pyridine: Similar in structure but lacks the pyrrolidin-2-one core.

  • 4-(Aminomethyl)benzoic acid: Contains an aminomethyl group but has a different core structure.

  • 3,5-Difluorophenylmethylamine: Similar substituent but lacks the pyrrolidin-2-one core.

Uniqueness: 4-(Aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride is unique due to its combination of the pyrrolidin-2-one core, aminomethyl group, and difluorophenylmethyl substituent. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O.ClH/c13-10-1-8(2-11(14)4-10)6-16-7-9(5-15)3-12(16)17;/h1-2,4,9H,3,5-7,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJVGCYSJZXLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC(=CC(=C2)F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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